

# Ivaltinostat Formic: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ivaltinostat formic |           |
| Cat. No.:            | B8201730            | Get Quote |

Ivaltinostat (formic), also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. As a hydroxamic acid-based compound, it chelates the zinc ion in the catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of cancer models. The formic acid salt form of Ivaltinostat typically offers enhanced water solubility and stability for research and development purposes.[1]

This technical guide provides an in-depth overview of Ivaltinostat's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

### **Mechanism of Action**

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This broad-spectrum inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.

Key mechanistic highlights include:

 Histone Hyperacetylation: By inhibiting HDACs, Ivaltinostat increases the acetylation of histone proteins (notably H3 and H4), leading to a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes that are often silenced in cancer.[1][2]



- Non-Histone Protein Acetylation: Ivaltinostat also increases the acetylation of non-histone proteins, including tubulin and the tumor suppressor protein p53.[1][2]
- p53 Pathway Activation: Ivaltinostat induces the accumulation and acetylation of p53, promoting its transcriptional activity.[1][2] This leads to the enhanced expression of downstream targets such as p21 (Waf1/Cip1) and MDM2.[1][2] The activation of p21 is a critical step in inducing cell cycle arrest.
- Hippo Pathway Modulation: In cholangiocarcinoma cells, Ivaltinostat has been shown to downregulate key components of the Hippo signaling pathway, including YAP and TEAD4.[3] This is mediated, at least in part, by the upregulation of specific microRNAs, such as miR-509-3p.[3]
- Induction of Apoptosis: Ivaltinostat triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[2]
- Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2]

### **Preclinical Data**

Ivaltinostat has demonstrated significant anti-proliferative activity across a range of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

### In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat in various cancer cell lines.



| Cell Line                                  | Cancer Type        | IC50 (μM) | Exposure Time    |
|--------------------------------------------|--------------------|-----------|------------------|
| SNU-1196                                   | Cholangiocarcinoma | 0.63      | 72 hours[2]      |
| SNU-1196/GR<br>(Gemcitabine-<br>Resistant) | Cholangiocarcinoma | 0.93      | 72 hours[2]      |
| SNU-308                                    | Cholangiocarcinoma | 1.80      | 72 hours[2]      |
| BxPC3                                      | Pancreatic Cancer  | 2.4       | Not Specified[4] |
| HPAC                                       | Pancreatic Cancer  | 7.4       | Not Specified[4] |
| Capan-1                                    | Pancreatic Cancer  | 10.7      | Not Specified[4] |

In non-small cell lung cancer (NSCLC) Calu6 cells, Ivaltinostat (0-10  $\mu$ M for 48 hours) reduced cell proliferation to 40% of untreated cells.[2] Furthermore, a 3  $\mu$ M concentration of Ivaltinostat for up to 24 hours significantly increased the proportion of Calu6 cells in the G2/M phase (up to 69%).[2]

### **In Vivo Efficacy**

In a xenograft model using cholangiocarcinoma cells, Ivaltinostat administration led to a decrease in tumor volume and weight.[3] In pancreatic cancer xenograft models, the combination of Ivaltinostat with gemcitabine and erlotinib reduced tumor size by up to 50%.[4]

### **Clinical Data**

Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid tumors, with a focus on pancreatic ductal adenocarcinoma (PDAC).

### Phase I/II Study in Pancreatic Cancer (Ivaltinostat + Gemcitabine + Erlotinib)

A phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic PDAC.[5][6] [7]



| Parameter                                    | Result              |
|----------------------------------------------|---------------------|
| Maximum Tolerated Dose (MTD) of Ivaltinostat | 250 mg/m²[5][6][7]  |
| Objective Response Rate (ORR)                | 25.0%[5][6][7]      |
| Disease Control Rate (DCR)                   | 93.8%[5][6][7]      |
| Median Overall Survival (OS)                 | 8.6 months[5][6][7] |
| Median Progression-Free Survival (PFS)       | 5.3 months[5][6][7] |

## Phase Ib Study in Metastatic Pancreatic Cancer (Ivaltinostat + Capecitabine)

A Phase Ib trial investigated Ivaltinostat in combination with capecitabine for patients with pretreated metastatic PDAC.[8]

| Parameter                                        | Result                                                                                                                        |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Recommended Phase 2 Dose (RP2D) of Ivaltinostat  | 250 mg/m²[8]                                                                                                                  |
| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (53.6%), Nausea (50.0%), Palmarplantar erythrodysesthesia syndrome (42.9%), Diarrhea (35.7%), Constipation (32.1%)[8] |
| Grade 3 Adverse Events                           | Neutropenia (21.4%), Anemia (14.3%),<br>Abdominal pain (10.7%), Diarrhea (10.7%)[8]                                           |
| Grade 4 Adverse Events                           | Neutropenia (3.6%), Thrombocytopenia (3.6%)                                                                                   |

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Ivaltinostat and a general workflow for its preclinical evaluation.







Click to download full resolution via product page

Core Mechanism of Ivaltinostat Action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]







- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel HDAC inhibitor, CG200745, inhibits pancreatic cancer cell growth and overcomes gemcitabine resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivaltinostat + Capecitabine for Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Ivaltinostat Formic: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201730#pan-hdac-inhibitor-ivaltinostat-formic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com